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Compound of Interest

Compound Name: 5-Pyridin-3-YL-1H-indazole

Cat. No.: B1395085

An In-Depth Technical Guide to 5-(Pyridin-3-YL)-1H-indazole (CAS No. 885272-37-7): A
Privileged Scaffold for Kinase Inhibitor Discovery

Introduction

5-(Pyridin-3-yl)-1H-indazole is a heterocyclic aromatic organic compound that has emerged as
a significant scaffold in medicinal chemistry and drug discovery.[1] Its rigid bicyclic structure,
composed of a fused benzene and pyrazole ring, coupled with the electronic properties of the
appended pyridine moiety, makes it an attractive starting point for the synthesis of targeted
therapeutics.[2] This guide provides a comprehensive technical overview of its synthesis,
characterization, and application, with a particular focus on its role as a core structural motif in
the development of potent kinase inhibitors for diseases such as cancer and autosomal
dominant polycystic kidney disease (ADPKD).[3][4][5]

Physicochemical Properties

The fundamental properties of 5-(Pyridin-3-yl)-1H-indazole are summarized below. These
characteristics are essential for its handling, formulation, and interpretation of biological data.
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Property Value Source

Generic Chemical Supplier
CAS Number 885272-37-7

Data
Generic Chemical Supplier
Molecular Formula C12H9N3
Data
] Generic Chemical Supplier
Molecular Weight 195.22 g/mol
Data
Off-white to yellow solid Inferred from similar
Appearance .
(typical) compounds
- Soluble in DMSO, DMF, Inferred from synthetic
Solubility
Methanol protocols
Generic Chemical Supplier
Storage Store at 0-8°C

Data

Synthesis and Characterization

The synthesis of 5-(pyridin-3-yl)-1H-indazole is most effectively achieved through a two-step
process, beginning with the formation of a halogenated indazole precursor, followed by a
palladium-catalyzed cross-coupling reaction. This approach offers high yields and
regiochemical control.

Step 1: Synthesis of 5-Bromo-1H-indazole (Precursor)

The precursor, 5-bromo-1H-indazole, is a critical intermediate. Several synthetic routes exist,
with the cyclization of a substituted aniline being a common and scalable method.

Rationale: This procedure, adapted from established methods, utilizes readily available 4-
bromo-2-methylaniline.[6] The initial acetylation protects the amine, followed by nitrosation and
in-situ cyclization, which is a classic approach for indazole synthesis. The subsequent
hydrolysis under acidic conditions removes the acetyl group to yield the desired NH-indazole.

Detailed Protocol:
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Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in
chloroform. Add acetic anhydride (1.2 eq) dropwise while maintaining the temperature below
40°C. Stir the mixture for 1 hour at room temperature.

Cyclization: Add potassium acetate (0.2 eq) and isoamyl nitrite (1.5 eq) to the solution. Heat
the mixture to reflux (approx. 68°C) and maintain for 18-20 hours. Monitor reaction
completion by TLC.

Work-up and Hydrolysis: Cool the reaction to room temperature and remove the volatiles
under reduced pressure. Add water and distill azeotropically to remove residual solvents. To
the crude product, add concentrated hydrochloric acid and heat to 50-55°C for 2-3 hours to
effect hydrolysis.

Isolation: Cool the solution to 20°C and basify to pH 11 with 50% sodium hydroxide, keeping
the temperature below 37°C. Extract the aqueous layer with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium
sulfate, and filter. Concentrate the filtrate and purify the residue by silica gel column
chromatography (eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-1H-indazole.

[6]

Step 2: Suzuki-Miyaura Cross-Coupling to Yield 5-
(Pyridin-3-yl)-1H-indazole

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon
bonds, making it ideal for coupling the pyridine moiety to the indazole core.[1][7]

Rationale: This reaction leverages a palladium catalyst, such as Pd(dppf)Clz, which is highly
effective for cross-coupling reactions involving heteroaryl halides.[8][9] A base (e.g., K2COs or
Cs2C0:3) is required to activate the boronic acid for transmetalation to the palladium center. The
choice of a polar aprotic solvent like DME or a dioxane/water mixture facilitates the reaction.

Detailed Protocol:

o Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-
bromo-1H-indazole (1.0 eq), 3-pyridylboronic acid (1.2-1.5 eq), a base such as K2COs (2.0-
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3.0 eq), and the palladium catalyst [1,1'-Bis(diphenylphosphino)ferrocene]palladium(ll)
dichloride (Pd(dppf)CI2) (0.05-0.10 eq).

e Solvent Addition: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and
water (e.g., 4:1 ratio).

o Reaction Execution: Heat the reaction mixture to 80-90°C and stir vigorously for 2-4 hours,
or until TLC/LC-MS analysis indicates complete consumption of the starting material.[S]

o Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with
ethyl acetate (3x).

 Purification: Combine the organic extracts, wash with brine, dry over anhydrous NazSOa, and
concentrate under reduced pressure. Purify the crude product by silica gel column
chromatography (e.g., using a dichloromethane/methanol gradient) to afford 5-(pyridin-3-
yl)-1H-indazole as a solid.

Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound.
While a comprehensive public dataset for this specific molecule is scarce, the expected
spectral data can be inferred from closely related analogues.[10][11]

* 1H NMR: The spectrum is expected to show characteristic signals for the indazole and
pyridine protons. The indazole NH proton will appear as a broad singlet at high chemical shift
(>10 ppm) in DMSO-de. Aromatic protons will be observed in the 7-9 ppm range, with distinct
coupling patterns for the substituted rings.

e 13C NMR: The spectrum will display 12 distinct carbon signals corresponding to the aromatic
rings.

e Mass Spectrometry (MS): ESI-MS would show a prominent [M+H]* ion at m/z 196.08.[12]

Application in Drug Discovery: A Case Study on
CDKZ7 Inhibition
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The 5-(pyridin-3-yl)-1H-indazole scaffold serves as the foundation for a novel class of potent
and selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors.[3][5] CDK7 is a master regulator of
both cell cycle progression and transcription, making it a high-value target in oncology and
other proliferative diseases like ADPKD.[3][13]

Researchers have developed N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives that
exhibit nanomolar potency against CDK7. The representative compound, designated B2,
demonstrates exceptional inhibitory activity and selectivity.[3]

Ke
Compound Target ICso0 (NM) J L Source
Application

Autosomal
Dominant

B2 CDK7 4 Polycystic [3]
Kidney Disease
(ADPKD)

This data highlights the power of the 5-(pyridin-3-yl)-1H-indazole core in orienting substituents
to achieve high-affinity binding to the kinase active site.

Mechanism of Action and Structural Insights

CDKTY is a serine/threonine kinase that, in complex with Cyclin H and MAT1, forms the CDK-
activating kinase (CAK). CAK is responsible for the activating T-loop phosphorylation of cell
cycle CDKs (CDK1, 2, 4, 6). Additionally, as part of the general transcription factor TFIIH, CDK7
phosphorylates the C-terminal domain of RNA Polymerase Il, which is crucial for transcription
initiation.[6][13]

Inhibitors based on the 5-(pyridin-3-yl)-1H-indazole scaffold act as ATP-competitive inhibitors,
binding to the active site of CDK7 and preventing the phosphorylation of its substrates. This
dual inhibition of cell cycle progression and transcription leads to potent anti-proliferative
effects.
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Caption: CDK7's dual role in transcription and cell cycle, and its inhibition.

Experimental Workflows

Evaluating compounds built upon the 5-(pyridin-3-yl)-1H-indazole scaffold requires a series of
robust in vitro and in vivo assays.

In Vitro CDK7 Kinase Activity Assay

This assay quantitatively measures the ability of a compound to inhibit CDK7's enzymatic
activity. A common method is a time-resolved fluorescence resonance energy transfer (TR-
FRET) assay.

Detailed Protocol:

o Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM
MgClz, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound (e.g., B2)
in DMSO, followed by dilution in the reaction buffer.

e Reaction Setup: In a 384-well plate, add the test compound solution. Add a solution
containing the CDK7/Cyclin H/MAT1 enzyme complex.
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e Initiation: Start the kinase reaction by adding a solution containing the peptide substrate
(e.g., Cdk7/9tide) and ATP (e.g., 10 uM final concentration).[14]

 Incubation: Cover the plate and incubate at room temperature for a defined period (e.g., 60
minutes) to allow for substrate phosphorylation.

» Detection: Stop the reaction by adding an EDTA solution. Add the detection reagents (e.g.,
an ADP-specific antibody conjugated to a fluorophore).

» Data Acquisition: Read the plate on a suitable TR-FRET plate reader. Calculate the
percentage of inhibition relative to DMSO controls and determine the I1Cso value by fitting the
data to a dose-response curve.[14]

Prepare Compound Add Compound, Enzyme, Incubate at RT Stop Reaction (EDTA) Read TR-FRET Signal Calculate % Inhibition
Serial Dilutions Substrate & ATP to Plate (e.g., 60 min) & Add Detection Reagents 9 & 1C50 Value

Click to download full resolution via product page

Caption: Workflow for an in vitro TR-FRET kinase assay.

MDCK Cell Cyst Growth Assay

This 3D cell culture model mimics the cystic growth seen in ADPKD and is used to assess a
compound's ability to inhibit cyst formation and expansion.[15]

Detailed Protocol:

o Cell Seeding: Suspend Madin-Darby Canine Kidney (MDCK) cells in a collagen gel or
Matrigel matrix and plate them in a multi-well plate.[16]

e Cyst Induction: Add media containing a cAMP agonist, such as forskolin, to stimulate cyst
growth.

o Treatment: Simultaneously, add media containing various concentrations of the test
compound or vehicle control (DMSO).
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e Culture and Monitoring: Culture the cells for several days (e.g., 7-10 days), replacing the
media with fresh compound/forskolin every 2-3 days.

e Imaging and Analysis: At the end of the experiment, acquire images of the cysts using a
microscope. Measure the diameter or cross-sectional area of the cysts using image analysis

software.

o Data Interpretation: Compare the size and number of cysts in the compound-treated wells to
the vehicle-treated wells to determine the efficacy of the inhibitor.[15]

in collagen gel and plate

Add media with Forskolin
& Test Compound
Culture for 7-10 days
(replace media periodically)
Acquire microscope images
of cysts
Measure cyst size
and number

Suspend MDCK cells )
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Caption: Workflow for a 3D MDCK cyst growth assay.

In Vivo Efficacy in an ADPKD Mouse Model

To evaluate therapeutic potential in a living system, compounds are tested in genetic mouse
models of ADPKD, such as the Pkd1 RC/RC model, which recapitulates the slow progression
of human disease.[17]

Detailed Protocol:
¢ Animal Model: Utilize a relevant ADPKD mouse model (e.g., Pkdl RC/RC mice).

e Dosing: Prepare a formulation of the test compound suitable for the chosen route of
administration (e.g., oral gavage, intraperitoneal injection). Administer the compound to the
mice daily or as determined by pharmacokinetic studies. A vehicle control group is run in
parallel.

e Monitoring: Monitor animal health, body weight, and water consumption throughout the
study. Kidney size can be non-invasively monitored using ultrasound.

o Endpoint Analysis: At the end of the study (e.g., after 5-10 weeks of treatment), euthanize
the animals and harvest the kidneys.

e Outcome Measures: Measure the kidney weight to body weight ratio. Analyze blood for
markers of renal function (e.g., blood urea nitrogen - BUN). Perform histological analysis on
kidney sections to determine the cystic index (ratio of cyst area to total kidney area).[17][18]

Select ADPKD mice Administer Compound Monitor Body Weight, Euthanize & Harvest Kidneys Measure Kidney/Body Weight Ratio,
(e.g., Pkd1 RC/RC) & Vehicle Control Daily Kidney Ultrasound 4 BUN, & Cystic Index
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Caption: Workflow for an in vivo efficacy study in an ADPKD mouse model.

Conclusion
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5-(Pyridin-3-yl)-1H-indazole (CAS No. 885272-37-7) is a quintessential example of a "privileged
scaffold” in modern drug discovery. Its straightforward synthesis via Suzuki coupling provides
access to a versatile chemical entity that has proven invaluable for the development of highly
potent and selective kinase inhibitors. The successful application of this core in creating
advanced CDKY7 inhibitor candidates for devastating diseases like ADPKD underscores its
importance. This guide provides the foundational knowledge and practical protocols necessary
for researchers and drug development professionals to effectively utilize this compound in their
own discovery programs, paving the way for the next generation of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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